molecular formula C13H25NS B1596519 n-Dodecyl thiocyanate CAS No. 765-15-1

n-Dodecyl thiocyanate

Cat. No.: B1596519
CAS No.: 765-15-1
M. Wt: 227.41 g/mol
InChI Key: RYZZMYXTNUJGMU-UHFFFAOYSA-N
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Description

n-Dodecyl thiocyanate is an organic compound with the chemical formula C13H25NS . It is a colorless liquid that is substantially insoluble in water but soluble in organic solvents such as ethyl alcohol and hydrocarbons. This compound is known for its faint but pleasant odor when highly purified. This compound is notable for its toxicity in very low concentrations towards lower forms of life, such as fungi and insects, making it useful as a parasiticide .

Scientific Research Applications

n-Dodecyl thiocyanate has several scientific research applications across various fields:

Safety and Hazards

While specific safety and hazards information for lauryl thiocyanate was not found, it is known that thiocyanates can be toxic . They are common pollutants in various industries and their presence in industrial wastewater is a problem that needs to be addressed .

Future Directions

Thiocyanates have broad application prospects . They are important synthetic intermediates to access valuable sulfur-containing compounds . Future research should aim to improve the biochemical understanding of thiocyanate metabolism and scale up thiocyanate degradation technologies from the laboratory to a full-scale .

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Dodecyl thiocyanate can be synthesized by reacting a lauryl ester of an inorganic acid with a salt of thiocyanic acid. A common method involves converting lauryl alcohol to lauryl chloride by passing hydrogen chloride through the alcohol containing 10% zinc chloride at 120-130°C under atmospheric pressure. The resulting lauryl chloride is then reacted with a 10% excess of sodium thiocyanate in ethyl alcohol at 125°C for 8 hours in a closed vessel. The reaction mixture is filtered to remove sodium chloride, and the alcohol is recovered by distillation, leaving lauryl thiocyanate .

Industrial Production Methods: Industrial production of lauryl thiocyanate follows similar synthetic routes but on a larger scale, ensuring higher yields and purity. The process involves careful control of reaction conditions and purification steps to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: n-Dodecyl thiocyanate undergoes various chemical reactions, including nucleophilic substitution, electrophilic addition, and free radical reactions. These reactions can introduce the thiocyanate group into different parent molecules, forming SCN-containing small organic molecules .

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium thiocyanate in ethyl alcohol.

    Electrophilic Addition: Thiocyanogen or other electrophilic thiocyanating agents.

    Free Radical Reactions: Photochemical or electrochemical methods to generate SCN radicals.

Major Products: The major products formed from these reactions include various thiocyanate derivatives, which are valuable intermediates in the synthesis of sulfur-containing compounds .

Mechanism of Action

The mechanism of action of lauryl thiocyanate involves the introduction of the thiocyanate group into target molecules. This process can disrupt the normal function of proteins and enzymes in microorganisms, leading to their death. The compound’s molecular targets include thiol-containing proteins and enzymes, which are essential for the survival of these organisms .

Comparison with Similar Compounds

n-Dodecyl thiocyanate can be compared with other thiocyanate compounds such as:

  • Ammonium thiocyanate
  • Potassium thiocyanate
  • Sodium thiocyanate
  • Copper(I) thiocyanate

Uniqueness: this compound is unique due to its long alkyl chain, which imparts specific solubility properties and biological activity. Unlike simpler thiocyanates, lauryl thiocyanate is more effective as a parasiticide and has broader applications in organic synthesis .

Properties

IUPAC Name

dodecyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NS/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZZMYXTNUJGMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042089
Record name Lauryl thiocyanate
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Molecular Weight

227.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765-15-1
Record name Thiocyanic acid, dodecyl ester
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Record name Lauryl thiocyanate
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Record name Lauryl thiocyanate
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Record name 765-15-1
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Record name LAURYL THIOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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